![molecular formula C12H20ClNO3 B1478043 2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2097947-72-1](/img/structure/B1478043.png)
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one (2C1M6OA2AD2P1O) is a synthetic compound that has been widely studied due to its potential applications in scientific research and drug development. This molecule is a member of the azaspirodecan family of compounds and is composed of a chloro-substituted cyclopropyl group attached to a five-membered ring system containing an oxygen atom. Its structure is similar to that of other azaspirodecan compounds, such as 2-chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanol (2C1M6OA2AD2E).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of spirocyclic compounds like the one often involves condensation reactions, highlighting the importance of these methods in creating complex molecules with potential pharmacological activities. For instance, the synthesis and crystal structure analysis of related compounds demonstrate the application of X-ray diffraction to determine molecular conformation, showcasing the detailed structural insight required for drug design (Wang et al., 2011).
Crystallographic Studies : Crystallographic studies are crucial for understanding the conformation and spatial arrangement of molecules, which is vital for predicting their interactions with biological targets. These studies provide foundational knowledge for the design and development of new drugs (W. Wen, 2002).
Potential Biological Activities
Antiviral Activities : Spirocyclic compounds have been evaluated for their antiviral activities, demonstrating the potential to inhibit viruses like human coronavirus and influenza. This highlights the role of these compounds in the development of new antiviral agents (Çağla Begüm Apaydın et al., 2020), (Çağla Begüm Apaydın et al., 2019).
Anticonvulsant Properties : The exploration of spiro compounds for their anticonvulsant properties showcases the therapeutic potential of these molecules. Research into N-phenyl- and N-benzyl-2-azaspiro compounds has revealed promising results for the treatment of convulsive disorders, indicating the broad pharmacological applicability of spirocyclic compounds (J. Obniska et al., 2006).
Antimycobacterial Activity : The synthesis and evaluation of spiro compounds for antimycobacterial activity against M. tuberculosis highlight the potential of these molecules in addressing bacterial infections. This research direction supports the ongoing search for new treatments against resistant bacterial strains (Özlen Güzel et al., 2006).
Eigenschaften
IUPAC Name |
2-chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO3/c1-9(13)11(15)14-5-4-12(8-14)7-10(16-2)3-6-17-12/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRAIJNIWDKDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CC(CCO2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}propanoate](/img/structure/B1477962.png)
![[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1477964.png)
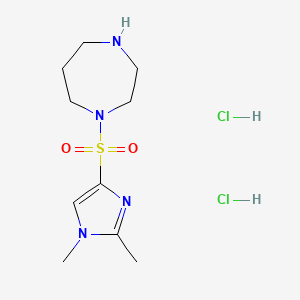
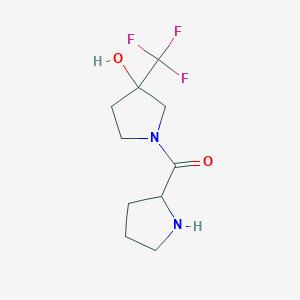


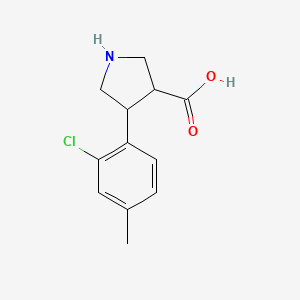
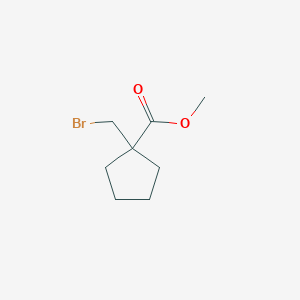
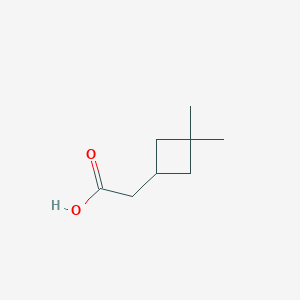
![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1477978.png)
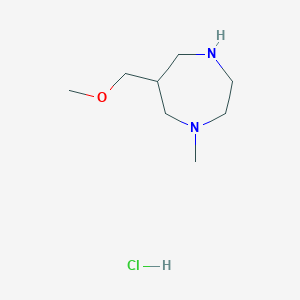
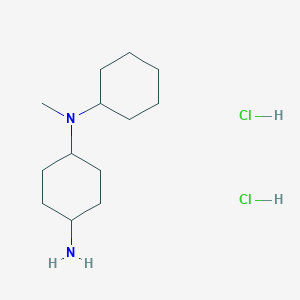
![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)
